molecular formula C₁₀H₁₉NO₃S B1158766 N-valeryl-D,L-penicillamine

N-valeryl-D,L-penicillamine

Cat. No.: B1158766
M. Wt: 233.33
Attention: For research use only. Not for human or veterinary use.
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Description

N-Valeryl-D,L-penicillamine is a penicillamine derivative that serves as a critical synthetic intermediate for the production of S-nitroso-N-valeryl-D,L-penicillamine (SNVP), a stable and long-acting S-nitrosothiol nitric oxide (NO) donor . Research into this compound and its S-nitrosated form explores strategies to improve the therapeutic potential of NO donors, which are pivotal signaling molecules in cardiovascular physiology . Studies have demonstrated that the S-nitroso derivative of this compound exhibits prolonged, NO-mediated vasodilatory effects, particularly in vessels with damaged or denuded endothelium . This sustained activity, which can last over an hour, is attributed to the increased lipophilicity imparted by the valeryl (5-carbon) side-chain, which may facilitate tissue retention and slow decomposition within the vascular wall . This characteristic presents a potentially useful mechanism for targeting NO delivery to areas of endothelial dysfunction, such as those affected by atherosclerosis or vascular injury, without inducing the tolerance associated with other NO donors like organic nitrates . Consequently, this compound and its metabolites are of significant interest in basic research focused on developing new therapeutic strategies for cardiovascular diseases, including angina, cardiac ischemia, and for interventions following procedures like angioplasty .

Properties

Molecular Formula

C₁₀H₁₉NO₃S

Molecular Weight

233.33

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Valeryl D,l Penicillamine

Foundation of Penicillamine (B1679230) Synthesis

The synthesis of N-valeryl-D,L-penicillamine is predicated on the availability of its core structure, penicillamine. This section details the methods for producing the racemic mixture of penicillamine and the strategies employed for the separation of its stereoisomers.

Racemic and Enantioselective Synthetic Routes to D,L-Penicillamine

The synthesis of D,L-penicillamine can be achieved through various routes, often starting from commercially available and inexpensive materials. One efficient and scalable method begins with ethyl isocyanoacetate. rsc.org This four-step synthesis involves the condensation of acetone (B3395972) with ethyl isocyanoacetate to form α-formylaminoacrylate. rsc.org A subsequent thia-Michael addition, promoted by Rongalite and a base for the cleavage of disulfides, yields a key β-sulfido carbonyl intermediate. rsc.org The final steps involve the removal of the formyl and p-methoxybenzyl ether protecting groups to afford the racemic D,L-penicillamine. rsc.org This particular pathway is noted for being odorless, highly efficient, and avoiding the use of hazardous reagents like heavy metals or cyanide. rsc.org

Another synthetic approach involves the hydrolysis of 2-isopropyl-5,5-dimethyl-thiazolidine-4-carboxylic acid, which is itself derived from the reaction of isobutyraldehyde (B47883) with other precursors. rsc.org This route, however, can be lengthy and may require chromatographic purification of intermediates. rsc.org

Historically, the total synthesis of penicillin provided a foundation for penicillamine synthesis, often involving the construction of a 1,3-thiazolidine ring from sulfur-containing amino acids and aldehydes. scielo.br

Strategies for Chiral Resolution of Penicillamine Isomers

Given that the D- and L-enantiomers of penicillamine exhibit different biological activities, with the L-isomer being more toxic, their separation is of significant importance. rsc.orgicjs.us Chiral resolution of the racemic mixture (D,L-penicillamine) is a common strategy to obtain the individual enantiomers.

A widely used method for resolution involves the use of chiral resolving agents, such as tartaric acid. The racemic penicillamine can be treated with D- or L-tartaric acid in a suitable solvent system, like methanol/acetic acid, to form diastereomeric salts. rsc.org These salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salts allows for the recovery of the enantiomerically pure D- and L-penicillamine. rsc.org

Another approach to chiral resolution involves derivatization with a chiral reagent to form diastereomers that can be separated by chromatography. For instance, an indirect method for the chiral recognition of penicillamine stereoisomers has been developed using an unusual reaction with ninhydrin. nih.govcore.ac.uk The resulting diastereoisomers can be separated on a C18 column and detected by a fluorescence detector. nih.govcore.ac.uk

Furthermore, metal-organic frameworks (MOFs) have been explored for the enantioselective adsorption of penicillamine. chemrxiv.orgchemrxiv.org Homochiral MOFs can be designed to preferentially adsorb one enantiomer over the other, offering a method for enantiomeric enrichment. chemrxiv.orgchemrxiv.org For example, certain cobalt-based MOFs have shown preferential adsorption for L-penicillamine. chemrxiv.org

Diastereoselective Synthesis of Thiazolidine-Ring Fused Systems from Penicillamine

Penicillamine is a valuable building block for the synthesis of more complex heterocyclic systems, such as thiazolidine-ring fused structures. The condensation of D-penicillamine or L-cysteine with achiral aldehydes can lead to the formation of 2-substituted-1,3-thiazolidine-4-carboxylic acids. scielo.brresearchgate.net However, this condensation is often not diastereoselective, resulting in a mixture of cis and trans diastereoisomers. scielo.brresearchgate.net

Diastereoselectivity can be achieved in subsequent reactions. For example, the N-acylation of a mixture of thiazolidine (B150603) diastereomers can proceed with high diastereoselectivity under specific conditions. researchgate.net The outcome of the acylation reaction can be influenced by thermodynamic or kinetic control. researchgate.net For instance, using acetic anhydride (B1165640) in pyridine (B92270) at room temperature can favor the formation of the 2,4-trans diastereoisomers, which are the products of kinetic control. researchgate.net

A one-pot diastereoselective synthesis has been described for creating tricyclic systems from D-penicillamine and an achiral dialdehyde (B1249045) like succindialdehyde. scielo.brresearchgate.net This reaction proceeds under mild conditions and can lead to a single stereoisomer. scielo.br The mechanism is thought to involve the formation of an intermediate that undergoes a diastereoselective 5-endo-trig cyclization. scielo.br

N-Acylation Chemistry for the Introduction of the Valeryl Moiety

The synthesis of this compound from D,L-penicillamine involves the formation of an amide bond between the amino group of penicillamine and a valeryl group.

General Principles of N-Acylamide Formation

N-acylamides, also known as N-acyl amino acids, are typically synthesized through the acylation of the amino group of an amino acid. researchgate.net This reaction involves the formation of a new carbon-nitrogen bond. A common method for this transformation is the reaction of the amino acid with an acyl chloride or an acid anhydride in the presence of a base. nih.gov The base serves to neutralize the hydrogen chloride or carboxylic acid that is formed as a byproduct.

The reaction between an amino acid and an acylating agent like valeroyl chloride is a nucleophilic acyl substitution. nih.gov The amino group of the penicillamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the valeroyl chloride. This is followed by the elimination of a chloride ion to form the amide.

The efficiency of N-acylamide formation can be influenced by several factors, including the choice of solvent, the base used, and the reaction temperature. In some cases, condensing agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction between a carboxylic acid and an amine. google.com

Optimized Protocols for this compound Synthesis

While specific optimized protocols for the synthesis of this compound are not extensively detailed in the provided search results, the synthesis of a similar compound, S-nitroso-N-pivaloyl-D-penicillamine, offers a relevant example of the N-acylation step. cellphysiolbiochem.com In this synthesis, D-penicillamine is reacted with pivaloyl chloride in a tetrahydrofuran:water solution at 0 °C in the presence of triethylamine (B128534) as a base. cellphysiolbiochem.com The reaction is then allowed to proceed for several hours at room temperature. cellphysiolbiochem.com

A similar protocol can be envisioned for the synthesis of this compound, where D,L-penicillamine would be reacted with valeroyl chloride. The use of a base like triethylamine would be crucial to neutralize the HCl generated during the reaction. The choice of solvent and reaction conditions would likely be optimized to maximize the yield and purity of the final product.

The synthesis of other N-acyl derivatives of penicillamine, such as N-acetyl and N-formyl derivatives, is also documented and generally involves the reaction of penicillamine with the corresponding acylating agent. google.com These established procedures provide a solid foundation for developing an optimized protocol for the synthesis of this compound.

Evaluation of Reaction Efficiency and Purity Profiles

The efficiency of the synthesis of this compound and its derivatives is a critical aspect of its laboratory-scale production. For instance, the synthesis of a related compound, N-pivaloyl-D-penicillamine, was achieved by reacting D-penicillamine with pivaloyl chloride. cellphysiolbiochem.com In this specific synthesis, 6.7 mmol of D-penicillamine yielded 621 mg of N-pivaloyl-D-penicillamine. cellphysiolbiochem.com The subsequent reaction of 2.5 mmol of this intermediate with sodium nitrate (B79036) produced 237 mg of S-nitroso-N-pivaloyl-D-penicillamine (SNPiP). cellphysiolbiochem.com The purity of these compounds is often confirmed using techniques like Nuclear Magnetic Resonance (NMR) analysis, which has been used to verify the high purity of SNPiP. cellphysiolbiochem.com

Post-Synthetic Derivatization of this compound

Following its initial synthesis, this compound can undergo further chemical modifications to produce a range of functionalized analogues. These derivatives are often synthesized to study structure-activity relationships and for various research applications.

Synthesis of S-Nitroso-N-Valeryl-D,L-Penicillamine (SNVP) and Related S-Nitrosothiols

A significant derivatization of this compound is its conversion to S-Nitroso-N-valeryl-D,L-penicillamine (SNVP). This is achieved through S-nitrosation of the parent compound. nih.gov The general method for creating such S-nitrosothiols involves the reaction of the corresponding N-acyl-D,L-penicillamine with a nitrosating agent. For example, the synthesis of S-nitroso-N-acetyl-DL-penicillamine (SNAP), a related compound, is accomplished by reacting N-acetyl-DL-penicillamine with sodium nitrite (B80452) in an acidic solution. researchgate.net This method can be adapted for the synthesis of SNVP and other analogues. cellphysiolbiochem.com

The synthesis of various N-substituted S-nitrosothiols, including SNVP, has been reported for research purposes. cellphysiolbiochem.comnih.gov These compounds, which also include S-nitroso-N-propanoyl-D,L-penicillamine (SNPP) and S-nitroso-N-heptanoyl-D,L-penicillamine (SNHP), are synthesized by the acylation of D,L-penicillamine followed by S-nitrosation. nih.gov The stability of these S-nitrosothiols can vary; for instance, SNVP was found to be the most stable among a series of analogues in one study. nih.govnih.gov

Below is a table summarizing various synthesized S-nitrosothiols based on the penicillamine structure:

Compound NameAbbreviationCarbon Chain Length of N-substituent
S-Nitroso-N-acetyl-DL-penicillamineSNAP2
S-Nitroso-N-propanoyl-D,L-penicillamineSNPP3
S-Nitroso-N-valeryl-D,L-penicillamineSNVP5
S-Nitroso-N-heptanoyl-D,L-penicillamineSNHP7
S-Nitroso-N-benzoyl-D-penicillamineSNBPN/A
S-Nitroso-N-succinoyl-D-penicillamineSNSPN/A
S-Nitroso-N-pivaloyl-D-penicillamineSNPiPN/A

Formation of Other Functionalized Analogues for Mechanistic Studies

The synthesis of various functionalized analogues of this compound is crucial for mechanistic studies, particularly in understanding the role of different chemical moieties. For example, to investigate the properties of S-nitroso-N-acetyl-DL-penicillamine (SNAP), researchers have synthesized compounds with different functional groups attached to the basic SNAP structure. cellphysiolbiochem.com This approach allows for a systematic evaluation of how structural modifications influence the compound's chemical and biological behavior. The synthesis of analogues with varying alkyl chain lengths, such as SNPP (3-carbon chain), SNVP (5-carbon chain), and SNHP (7-carbon chain), has been undertaken to study the effect of lipophilicity on their properties. nih.govnih.gov

Advanced Synthetic Strategies and Scalability Considerations (Non-Industrial Application Focus)

For research and non-industrial applications, advanced synthetic strategies are being explored to streamline the production of this compound and its derivatives.

One-Pot Reaction Systems for Streamlined Production

One-pot synthesis offers a more efficient route for producing complex molecules from simple precursors in a single reaction vessel. This approach has been described for the diastereoselective synthesis of thiazolidine-ring fused systems derived from D-penicillamine and L-cysteine. scielo.br Such a methodology, which involves the reaction of the amino acid with a dialdehyde under mild conditions, demonstrates the potential for streamlined production of penicillamine derivatives. scielo.br While not specifically detailed for this compound, the principles of one-pot synthesis are applicable for improving the efficiency of its preparation for research purposes.

Catalytic Approaches in this compound Synthesis

Catalysis plays a significant role in modern organic synthesis. In the context of S-nitrosothiols like SNVP, the decomposition process can be catalyzed by certain metal ions. Specifically, Cu(I) ions have been shown to be effective catalysts for the decomposition of SNAP. researchgate.net Conversely, the decomposition of SNHP, a related compound, is slowed by the presence of neocuproine, a specific Cu(I) chelator. nih.govnih.gov Understanding these catalytic effects is essential for controlling the stability and reactivity of these compounds in experimental settings.

Chemical Reactivity and Stability Profiles of N Valeryl D,l Penicillamine Systems

Mechanisms of Decomposition for S-Nitroso-N-Valeryl-D,L-Penicillamine (SNVP)

S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) is an S-nitrosothiol (RSNO) derived from N-valeryl-D,L-penicillamine. The stability and decomposition of SNVP are governed by several factors, including the presence of metal ions, catalytic species like thiols, and exposure to light and heat. Spectrophotometric analysis has shown that SNVP is a particularly stable analogue in solution compared to other N-substituted S-nitroso-N-acetyl-D,L-penicillamine (SNAP) derivatives. nih.govnih.govuea.ac.uk For instance, in Krebs buffer at 24°C, the decomposition of SNVP was less than 1% over one hour, highlighting its relative stability. nih.gov

The decomposition of S-nitrosothiols is significantly influenced by the presence of transition metal ions, with copper ions playing a prominent catalytic role. osti.govresearchgate.net The catalytic effect is primarily driven by cuprous ions (Cu(I)), which are considered the active species in promoting the release of nitric oxide (NO) from the S-NO bond. nih.govresearchgate.netumich.edu While cupric ions (Cu(II)) are often added to experimental systems, their catalytic activity is believed to be mediated by a prior reduction to Cu(I), a process that can be facilitated by endogenous reducing agents like thiols. nih.govumich.edursc.org

The general mechanism involves the redox state of copper determining the fate of the nitrosothiol; Cu(I) destabilizes the S-NO bond leading to NO release, while Cu(II) can participate in the formation of S-nitrosothiols in the presence of NO. nih.govsci-hub.box The decomposition of SNVP and its analogues, such as S-nitroso-N-acetyl-D,L-penicillamine (SNAP), S-nitrosopropanoyl-penicillamine (SNPP), and S-nitrosoheptanoyl-penicillamine (SNHP), is accelerated by Cu(II). nih.govnih.govuea.ac.uk However, SNVP has shown a notable resistance to Cu(I) catalysis compared to other analogues like SNAP and SNHP. nih.gov The use of a specific Cu(I) chelator, neocuproine, has been shown to slow the decomposition of SNHP, confirming the role of trace Cu(I) ions in the degradation process. nih.govnih.gov This suggests that the valeryl sidechain in SNVP may impart a degree of resistance to this catalytic pathway. nih.gov

Table 1: Effect of Catalysts on the Decomposition Rate Constants of SNAP Analogues

Rate constants (k, × 10-4 s-1) for the decomposition of S-nitroso-N-acetyl-D,L-penicillamine (SNAP) and its N-substituted analogues in the presence of various catalysts. Data adapted from published research. nih.gov
CompoundKrebs Buffer Alone+ Cu(II) (10 µM)+ Cysteine (100 µM)+ Neocuproine (100 µM)
SNAP (2C)0.56 ± 0.301.58 ± 0.131.53 ± 0.160.17 ± 0.05
SNPP (3C)0.51 ± 0.281.59 ± 0.121.67 ± 0.190.25 ± 0.09
SNVP (5C)<0.031.31 ± 0.071.21 ± 0.06<0.03
SNHP (7C)0.25 ± 0.021.38 ± 0.061.39 ± 0.060.14 ± 0.01

Thiols, such as cysteine and glutathione, can act as catalytic species in the decomposition of S-nitrosothiols. osti.govrsc.orgnih.gov The decomposition of SNVP is accelerated in the presence of cysteine. nih.govnih.govuea.ac.uk The mechanism of thiol-mediated decomposition can be complex. Thiols can facilitate the reduction of Cu(II) to the more catalytically active Cu(I), thereby accelerating metal-ion-dependent degradation. rsc.org Additionally, thiols can participate in transnitrosation reactions, where the nitroso group is transferred from one thiol to another. nih.govnih.gov

The kinetics of thiol-mediated decomposition are influenced by the concentration and the pKa of the thiol. nih.govnih.gov Acidic thiols have been shown to stimulate RSNO decomposition at lower concentrations, an effect that can become attenuated at higher concentrations due to a decrease in the solution's pH. nih.govsemanticscholar.org This highlights the dual role thiols can play, acting as both reducing agents and complexing agents for metal ions, with the balance of these effects depending on the specific thiol and its concentration. rsc.org

S-nitrosothiols are susceptible to decomposition upon exposure to light and heat. osti.gov Photolytic decomposition involves the homolytic cleavage of the S-N bond, which generates a nitric oxide radical (NO•) and a thiyl radical (RS•). nih.govnih.govmdpi.com The efficiency of this process is dependent on the wavelength and intensity of the incident light. nih.govnih.gov Studies on solid-state SNAP, a close analogue, show that upon photolysis, the thiyl radical can react with another thiyl radical to form a disulfide (RSSR) or, in the presence of oxygen, can form various sulfonyl and sulfonyl peroxyl radicals. nih.gov This light-induced decomposition is a key mechanism for the controlled release of NO from materials incorporating S-nitrosothiols. mdpi.comresearchgate.netmdpi.com

Thermal decomposition of S-nitrosothiols also proceeds via cleavage of the S-N bond. Studies on solid-state SNAP have identified its thermal decomposition temperature to be around 132.8 °C. nih.gov The stability of SNVP in solution suggests a similar, though potentially higher, thermal threshold, influenced by its molecular structure. nih.gov

Redox Chemistry and Nitrosation Reactions of Related Thiols

The formation of S-nitrosothiols, or S-nitrosation, is a key reaction in the redox chemistry of thiols. This process can occur through several pathways. In the presence of nitric oxide (NO) and an electron acceptor, thiols can be nitrosated. Metal ions, particularly Cu(II), can mediate the reaction between a thiol and NO to form an S-nitrosothiol, with the concurrent reduction of the metal ion (e.g., to Cu(I)). nih.govsci-hub.box This metal-facilitated reaction is efficient and can occur at micromolar concentrations of the reactants. nih.govsci-hub.box

Nitrosation can also occur via reaction with other nitrogen oxides, such as dinitrogen trioxide (N₂O₃), which can be formed from the autooxidation of NO. The reactivity of different thiols towards nitrosating agents can vary. The local environment, including pH and the presence of other reactive species, plays a crucial role in determining the rate and outcome of these reactions. nih.govccsnorway.com

Chelation Chemistry of Penicillamine (B1679230) Scaffolds with Metal Ions

Penicillamine, the parent scaffold of this compound, is a potent chelating agent for various metal ions. nih.gov This chelating ability arises from its three potential coordinating sites: the thiol (sulfhydryl), amine (amino), and carboxyl groups. acs.orgresearchgate.net These groups, with their soft (thiolate) and hard (amine, carboxylate) Lewis base characteristics, enable penicillamine to bind to a wide range of metals. researchgate.netresearchgate.net The deprotonation of these groups is pH-dependent, which in turn influences the formation and stability of the metal complexes. acs.org

Penicillamine forms stable complexes with numerous metal ions, including copper, lead, cadmium, and zinc. nih.govacs.orgnih.govacs.orgnih.govresearchgate.net This property is fundamental to its use in chelation therapy for heavy metal poisoning. acs.orgrsc.orgrsc.org

The coordination chemistry of penicillamine with metal ions is diverse, resulting in various coordination modes and complex stoichiometries. Penicillamine can act as a bidentate or a tridentate ligand. rsc.orgrsc.org

Tridentate Coordination: In many complexes, such as with lead(II), penicillamine acts as a tridentate chelator, binding the metal ion through the deprotonated sulfur, nitrogen, and one oxygen atom from the carboxylate group (S,N,O-coordination). acs.orgrsc.orgrsc.org This forms a stable 1:1 complex. rsc.orgrsc.org

Bidentate and Bridging Coordination: In other cases, different coordination modes are observed. With cadmium(II), penicillamine can form polymeric chains where the metal atoms are bonded to the amino, carboxylate, and thiol groups, with the ligand bridging multiple metal centers. researchgate.net

Variable Stoichiometries: The stoichiometry of the complexes can vary depending on the metal-to-ligand ratio and the pH of the solution. For instance, with lead(II) in alkaline aqueous solution, a dominant 1:2 (metal:ligand) complex is formed, with a PbS₂NO coordination environment. acs.org Similarly, with cadmium(II) at high ligand-to-metal ratios, complexes with CdS₃(N/O) and CdS₂(N/O) coordination can dominate. nih.gov

The specific coordination geometry is influenced by the electronic properties of the metal ion and the steric constraints of the penicillamine ligand. The gem-dimethyl groups on the β-carbon of penicillamine can influence the structure and stability of the resulting metal complexes when compared to its analogue, cysteine. nih.gov

Table 2: Coordination Properties of Penicillamine with Various Metal Ions

Summary of observed coordination modes and stoichiometries for penicillamine-metal complexes. Data compiled from various spectroscopic and crystallographic studies. acs.orgresearchgate.netnih.govnih.govrsc.org
Metal IonObserved Stoichiometry (Metal:Ligand)Dominant Coordination ModeReference
Lead(II)1:1 (solid state), 1:2 (alkaline solution)Tridentate (S,N,O), PbS₂NO acs.orgrsc.org
Cadmium(II)1:1, 1:3Bridging polymer, CdS₃(N/O), CdS₂N(N/O) researchgate.netnih.gov
Nickel(II)(Varies)Enhanced amide bonding tendency nih.gov
Zinc(II)(Varies)Tridentate (NH₂,S⁻,S⁻) in peptides nih.gov

Impact on Metal Ion Speciation and Reactivity

The penicillamine moiety of this compound is a well-established chelating agent, capable of binding to various metal ions. This interaction significantly alters the speciation and reactivity of the metal ions. D-penicillamine is recognized as a primary treatment for Wilson's disease, a condition characterized by copper overload, and is also effective in chelating other heavy metals such as arsenic, mercury, and lead. researchgate.net The presence of the N-valeryl group can modulate this chelating ability.

The core of this chelating action lies in the ability of penicillamine to act as a reducing agent for ions like Cu(II) and as a chelator for both the oxidized (Cu(II)) and reduced (Cu(I)) forms. researchgate.net Studies on peptides containing penicillamine have shown that its inclusion has a significant impact on the complex formation processes with metal ions like nickel(II), zinc(II), and cadmium(ii). nih.gov Specifically, the presence of penicillamine can suppress the formation of polynuclear complexes and enhance the metal-binding affinity at the amino terminus. nih.gov

When incorporated into peptides, penicillamine participates in forming stable complexes. For instance, with zinc(II) and cadmium(II), a tridentate coordination involving the amino group and two thiolate groups ((NH₂S⁻,S⁻)) is characteristic. nih.gov The N-acylation, as in this compound, modifies the electronic properties of the amino group, which can, in turn, influence the stability and structure of the resulting metal complexes. Nanoparticle systems designed to carry D-penicillamine have demonstrated the ability to effectively resolubilize copper-amyloid beta aggregates, highlighting the therapeutic potential of targeting metal ion interactions in neurodegenerative diseases. nih.gov

Table 1: Metal Ions Chelated by the Penicillamine Moiety

Metal Ion Efficacy/Interaction Note
Copper (Cu²⁺, Cu⁺) Primary target; penicillamine acts as both a reducing agent and chelator. researchgate.net
Mercury (Hg²⁺) Effective in chelation. researchgate.net
Lead (Pb²⁺) Effective in chelation. researchgate.net
Arsenic (As³⁺) May be effective in chelation. researchgate.net
Zinc (Zn²⁺) Forms tridentate coordination complexes. nih.gov
Cadmium (Cd²⁺) Forms tridentate coordination complexes. nih.gov

Thiol-Disulfide Exchange Dynamics of the Penicillamine Moiety

The thiol group (-SH) of the penicillamine moiety is a key center of reactivity, readily participating in thiol-disulfide exchange reactions. This process is fundamental to its biological and chemical actions. Thiols are easily oxidized to form disulfides (RSSR), and this reactivity can sometimes alter the therapeutic value of the agent. scielo.org.za

In the presence of other thiols, such as cysteine, N-acylated penicillamines can form mixed disulfides. For example, N-acetyl-D-penicillamine (NDPen) reacts with free cysteine to form a highly water-soluble N-acetyl-d-penicillamine-cysteine disulfide. scielo.org.za This reaction is significant because it can enhance the extraction of free cysteine. The oxidation of NDPen can proceed through the formation of a dimeric disulfide species, which is more stable than the parent thiol. scielo.org.zascielo.org.za This process involves an unstable sulfenic acid intermediate that rapidly condenses with an unreacted thiol molecule. scielo.org.za The chemical basis for many of penicillamine's therapeutic actions is linked to the metabolism of its sulfhydryl group and its interactions to form disulfides. nih.gov

Structure-Reactivity Relationships within N-Acylated Penicillamines

The chemical behavior of penicillamine derivatives is significantly influenced by the nature of the substituent on the amino group. By altering the N-acyl chain, it is possible to modulate the molecule's properties, including its stability, lipophilicity, and reaction kinetics.

Influence of the N-Substituent Length and Lipophilicity on Chemical Behavior

The length and character of the N-acyl substituent directly impact the lipophilicity of the molecule, which in turn affects its stability and biological interactions. The valeryl group in this compound, a five-carbon chain, enhances the compound's lipophilicity. scbt.com This increased lipophilicity can lead to distinct interactions with biological membranes. scbt.com

A study comparing a series of S-nitroso-N-acylated-D,L-penicillamine analogues found a direct correlation between the N-substituent chain length and chemical stability. nih.gov The compounds studied were the N-acetyl (2-carbon), N-propanoyl (3-carbon), N-valeryl (5-carbon), and N-heptanoyl (7-carbon) derivatives. Spectrophotometric analysis revealed that the N-valeryl analogue (SNVP) was the most stable in solution. nih.gov This suggests an optimal chain length for maximizing stability.

The increased lipophilicity associated with longer N-acyl chains, such as the valeryl and heptanoyl groups, is also suggested to facilitate the retention of these molecules within tissues. nih.gov This can lead to a slower decomposition and a more prolonged local effect. nih.gov Lipophilicity, often quantified by the partition coefficient (log P), is a critical parameter influencing a compound's absorption, distribution, metabolism, and excretion (ADMET) characteristics. nih.gov

Table 2: Comparison of N-Acylated S-Nitrosopenicillamine Analogues

Compound N-Acyl Group Carbon Chain Length Relative Stability in Solution Key Characteristic
SNAP Acetyl 2 - Reference compound.
SNPP Propanoyl 3 - Intermediate lipophilicity.
SNVP Valeryl 5 Most Stable High lipophilicity and stability. nih.gov

Steric and Electronic Effects on Reaction Kinetics and Selectivity

The reactivity of the penicillamine core is also governed by the steric and electronic properties of the N-substituent. The N-acylamido group can influence the reactivity of the nearby carboxyl and thiol groups through both steric hindrance and electronic effects, such as amide resonance. researchgate.net

In related β-lactam structures like penicillin, the non-planar "butterfly" shape of the molecule can reduce the degree of amide resonance, which typically stabilizes the amide bond. researchgate.net A reduction in this resonance leads to increased reactivity of the carbonyl group toward nucleophilic attack. researchgate.net Similarly, the steric bulk of the N-valeryl group in this compound can influence the accessibility of adjacent reactive sites, thereby affecting reaction kinetics and selectivity. For other types of compounds, kinetic behavior has been shown to be influenced by such steric and electronic factors, allowing for selective reaction pathways. scbt.com Electron-withdrawing substituents on the acylamido nitrogen in penicillins have been shown to decrease the rate of acid-catalyzed hydrolysis, demonstrating the significant role of electronic effects on reaction kinetics. researchgate.net The specific combination of size (steric effect) and electron-donating/withdrawing character (electronic effect) of the valeryl group contributes to the unique kinetic and selectivity profile of this compound.

Molecular and Biochemical Interaction Investigations in Vitro and Ex Vivo Models

Studies on Nitric Oxide Release from S-Nitroso-N-Valeryl-D,L-Penicillamine (SNVP)

S-nitrosothiols (RSNOs), such as the N-valeryl derivative of D,L-penicillamine (SNVP), are recognized as nitric oxide (NO) donors. The release of NO from these molecules is a critical aspect of their potential biological activity. Studies on analogous compounds, particularly S-nitroso-N-acetyl-D-penicillamine (SNAP), provide significant insight into the mechanisms governing NO release from SNVP. nih.gov This process is not merely a spontaneous decomposition but is influenced by a variety of triggers, including light, heat, and the presence of metal ions. nih.gov

The precise measurement of nitric oxide released from donor compounds is essential for understanding their activity. Chemiluminescence detection is considered a gold standard method for its sensitivity and ability to limit interference from other nitrogen oxides like nitrates and nitrites. nih.gov This technique involves purging NO from a sample solution with an inert gas into a chamber where it reacts with ozone, producing light that is quantified. nih.govnih.gov

The rate of NO release, or flux, can be engineered by incorporating the donor molecule into polymer matrices. This approach allows for sustained and controlled delivery of NO.

Table 1: Nitric Oxide Flux from S-nitroso-N-acetylpenicillamine (SNAP) Composites with and without Copper Nanoparticles (Cu-NPs)

Composite Material NO Flux (x 10⁻¹⁰ mol min⁻¹ cm⁻²)
10 wt% SNAP (Control) 1.32 ± 0.6
10 wt% SNAP + 1 wt% Cu-NPs 4.48 ± 0.5
10 wt% SNAP + 3 wt% Cu-NPs 4.84 ± 0.3
10 wt% SNAP + 5 wt% Cu-NPs 11.7 ± 3.6

Data sourced from studies on SNAP-based composites demonstrating tunable NO release. nih.gov

The decomposition of S-nitrosothiols to release nitric oxide is highly sensitive to the surrounding chemical environment. Key factors that modulate this release include pH, the local redox state, and exposure to light.

pH: The hydrogen ion concentration significantly affects the stability of the S-NO bond. Studies on the reaction between SNAP and captopril (B1668294) revealed that the rate of transnitrosation, the initial step before NO release, increases dramatically with rising pH. nih.gov This suggests that the deprotonated thiol form is the more reactive species. nih.gov In general, the pH of the electrolyte can have a substantial impact on the redox reversibility of NO donors. researchgate.net Acidic conditions, such as those found in specific cellular compartments like the symbiosome in coral symbionts, can also trigger the release of molecules from biological structures, indicating a conserved mechanism of pH-signaled release. nih.gov

Light: Photochemical cleavage is another primary mechanism for triggering NO release from S-nitrosothiols. nih.gov The S-NO bond can undergo homolytic cleavage upon absorption of light, particularly in the UV and visible regions, to yield a thiyl radical and a nitric oxide radical. mdpi.comnih.gov This property allows for precise spatiotemporal control over NO release by applying light of a specific wavelength and intensity. mdpi.com

Table 2: Factors Influencing NO Release from S-Nitrosothiols

Factor Effect on NO Release Mechanism
pH Release rate is pH-dependent; often increases with higher pH. nih.gov Affects the protonation state of the thiol, influencing its reactivity. nih.gov
Metal Ions (e.g., Cu⁺/Cu²⁺) Catalyzes and accelerates NO release. nih.gov Facilitates redox cycling that leads to S-NO bond cleavage. nih.gov
Redox Agents (e.g., Ascorbate) Enhances NO release. mdpi.com Reduces metal ions (e.g., Cu²⁺ to Cu⁺) to their more catalytically active state. mdpi.com
Light (Photoinitiation) Triggers controlled NO release. mdpi.comnih.gov Causes homolytic cleavage of the S-NO bond. nih.gov

| Heat | Promotes decomposition and NO release. nih.gov | Provides thermal energy to overcome the activation barrier for bond cleavage. nih.gov |

Enzymatic and Protein Interaction Studies (In Vitro)

The penicillamine (B1679230) structure is known to interact with various biological macromolecules. These interactions can lead to the modulation of enzyme function and binding to transport proteins, which are critical determinants of the compound's biochemical profile.

D-penicillamine is a recognized chelating agent with a strong affinity for metal ions, a property conferred by its thiol, amine, and carboxyl functional groups. researchgate.net This ability to bind metals is a key mechanism through which it can modulate the activity of metalloenzymes. By sequestering essential metal cofactors, penicillamine derivatives can inhibit enzyme function.

Furthermore, the interaction of D-penicillamine with metal ions like copper and iron can initiate redox reactions that generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). acs.orgresearchgate.netbiorxiv.org These endogenously produced ROS can then act as secondary messengers or directly interact with and modify enzyme activity. Research has shown that sulfhydryl compounds and redox-active metal ions can act synergistically to mediate the inactivation of enzymes like catalase. researchgate.net

The interaction between D-penicillamine and the antioxidant enzyme catalase has been investigated as a model for understanding potential side effects of the drug. acs.orgbiorxiv.orgnih.gov Studies have demonstrated that D-penicillamine can cause a transient but recurring inactivation of catalase. acs.orgnih.gov

The proposed mechanism involves two pathways. Initially, D-penicillamine reacts with either native catalase or free iron ions, generating thiyl radicals. acs.orgbiorxiv.orgnih.gov These radicals then engage in a futile redox cycle that produces superoxide (B77818) radicals (O₂•⁻) and hydrogen peroxide (H₂O₂). acs.orgnih.gov Subsequently, the accumulated H₂O₂ reacts with catalase, leading to the formation of an inactive enzyme state known as Compound II. acs.orgbiorxiv.orgnih.gov This inactivation perturbs the cell's ability to manage hydrogen peroxide levels. nih.govfigshare.com D-penicillamine has been shown to be a more potent inhibitor of catalase than other biological thiols like cysteine, homocysteine, or glutathione. researchgate.net

Table 3: Comparative IC₅₀ Values for Catalase Inhibition by D-Penicillamine and Other Thiols

Thiol Compound Relative IC₅₀ (mM)
D-Penicillamine 0.191 ± 0.026
Cysteine (Cys) 0.59 ± 0.07
Homocysteine (HCys) 1.44 ± 0.37
Glutathione (GSH) 21.2 ± 8.5

IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50% under similar conditions. researchgate.net

Upon entering the circulatory system, penicillamine and its derivatives are likely to interact with serum proteins, with serum albumin being the most abundant and primary binding partner. nih.gov Human serum albumin (HSA) has discrete binding sites for various molecules. researchgate.net

The interaction of thiol-containing compounds with albumin is multifaceted. Bovine serum albumin (BSA) is often used as a model to study these interactions. researchgate.net The free thiol group of the Cysteine-34 residue in albumin is a particularly reactive site, capable of undergoing thiol-disulfide exchange reactions with compounds like D-penicillamine. researchgate.net It has also been observed that low-molecular-weight thiols can displace metal ions that are bound to albumin. researchgate.net The addition of an N-valeryl group to the penicillamine structure would increase its lipophilicity, which could enhance its affinity for hydrophobic binding pockets on the albumin molecule, potentially altering its binding characteristics compared to the parent compound.

Cellular and Subcellular Effects of S-nitroso-N-valeryl-D,L-penicillamine in Model Systems (In Vitro/Ex Vivo)

Investigations into the cellular and subcellular effects of N-valeryl-D,L-penicillamine, particularly its S-nitroso derivative (S-nitroso-N-valeryl-D,L-penicillamine, SNVP), have been conducted using various in vitro and ex vivo models. These studies primarily focus on its role as a nitric oxide (NO) donor, exploring its influence on vascular tissues and blood components.

Impact on Isolated Cellular Signaling Pathways (e.g., cGMP, Choline (B1196258) Acetyltransferase in H9c2 and HEK293 cells)

While direct studies on S-nitroso-N-valeryl-D,L-penicillamine (SNVP) in H9c2 and HEK293 cells are not extensively documented in available literature, its mechanism of action is understood through its function as a nitric oxide (NO) donor. The biological effects of NO are predominantly mediated through the activation of soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This NO-cGMP signaling pathway is a fundamental mechanism for vasodilation and other cellular responses.

Research on closely related analogues provides strong evidence for this pathway. For instance, studies on S-nitroso-N-formyl-DL-penicillamine (SNFP) and S-nitroso-DL-penicillamine (SNPL) in human platelets demonstrated that their inhibitory effects on platelet function correlated directly with an increase in intraplatelet cGMP concentrations. At concentrations that inhibited platelet function (0.01–3 µM), these compounds induced cGMP formation. Similarly, another analogue, S-nitroso-N-pivaloyl-D-penicillamine (SNPiP), was found to gradually elevate intracellular cGMP and NO levels in both H9c2 and HEK293 cells. These elevated cGMP levels were shown to result in the transactivation and translation of the choline acetyltransferase gene, subsequently increasing acetylcholine (B1216132) synthesis. Given that SNVP is also an N-substituted S-nitrosothiol designed to release NO, it is mechanistically expected to exert its cellular effects through the same NO-sGC-cGMP signaling cascade.

Evaluation of Anti-Aggregatory Effects in Isolated Platelet Systems

Nitric oxide (NO) is a known inhibitor of platelet adhesion and aggregation. S-nitrosothiols, acting as NO donors, are recognized for their potent anti-platelet properties. The mechanism involves the NO-mediated activation of guanylate cyclase within platelets, leading to increased cGMP levels. This elevation in cGMP subsequently inhibits key processes in platelet activation, including fibrinogen binding and the release of pro-aggregatory factors.

In vitro studies on analogues of S-nitroso-N-acetyl-DL-penicillamine (SNAP), such as SNFP and SNPL, have confirmed these effects in isolated human platelet systems. These compounds were shown to be potent inhibitors of platelet aggregation and were also capable of inducing the disaggregation of already-formed platelet clumps. Furthermore, they effectively decreased the release of P-selectin from platelets, a marker of platelet activation. This inhibition of platelet function was directly linked to the compounds' ability to increase intraplatelet cGMP levels. As a member of this class of S-nitrosothiols, S-nitroso-N-valeryl-D,L-penicillamine is anticipated to exhibit similar anti-aggregatory effects by releasing NO and modulating the cGMP pathway in isolated platelet systems.

Effect of SNAP Analogues on Platelet Function Mechanism/Observation Reference
Platelet AggregationPotent inhibition and induction of disaggregation.
Fibrinogen BindingInhibition of fibrinogen binding to platelets.
P-Selectin ReleaseDecreased release from activated platelets.
Intracellular SignalingIncrease in intraplatelet cyclic GMP concentrations.

Studies on Biological Membrane Interactions

The interaction of S-nitroso-N-valeryl-D,L-penicillamine (SNVP) with biological membranes is critically influenced by its molecular structure, specifically the 5-carbon valeryl side-chain. This feature imparts a significant degree of lipophilicity (fat-solubility) to the molecule. Research comparing SNVP to other N-substituted analogues of SNAP has highlighted this property as a key determinant of its biological activity and stability.

Spectrophotometric analysis revealed that among analogues with varying side-chain lengths (acetyl, 2C; propanoyl, 3C; valeryl, 5C; heptanoyl, 7C), SNVP was the most stable in solution. It is hypothesized that this increased lipophilicity facilitates the retention of SNVP within lipid-rich compartments of biological membranes, such as the sub-endothelial layers of blood vessels. This retention allows for a slow, sustained decomposition of the molecule within the tissue, leading to a prolonged local release of NO. This contrasts with more water-soluble, less lipophilic NO donors that are more rapidly cleared from the tissue. The interaction with and retention in the membrane is therefore a crucial aspect of its prolonged vascular effects observed in ex vivo models.

Compound N-Acyl Side-Chain Key Property/Hypothesis Reference
SNAPAcetyl (2-Carbon)Baseline compound for comparison.
SNPPPropanoyl (3-Carbon)Intermediate lipophilicity.
SNVPValeryl (5-Carbon)Most stable in solution; high lipophilicity.
SNHPHeptanoyl (7-Carbon)Highest lipophilicity; associated with the most sustained vascular effects.

Investigation of Antimicrobial Defense Mechanisms in Cellular Models

Based on a review of available scientific literature, there are no specific studies investigating the antimicrobial or antifungal activity of this compound or its S-nitroso derivative in cellular models. While the parent compound, penicillamine, has been evaluated for some antiviral properties, these findings cannot be extrapolated to the N-valeryl derivative. Therefore, the potential role of this compound in antimicrobial defense remains uncharacterized.

Antithrombotic Activity in Ex Vivo Vascular Models

The potential antithrombotic activity of S-nitroso-N-valeryl-D,L-penicillamine (SNVP) has been investigated using ex vivo models of isolated, pre-contracted rat femoral arteries. In these experiments, bolus injections of SNVP caused concentration-dependent vasodilatations. A key finding was the difference in response between vessels with an intact endothelium and those where the endothelium had been removed.

In endothelium-denuded vessels, SNVP at moderate and high concentrations (10⁻⁶ to 10⁻³ M) induced a sustained vasodilation that failed to recover to baseline pressure for over an hour. This prolonged effect is attributed to the compound's high lipophilicity, allowing it to be retained in the vascular tissue and slowly release NO. This sustained vasodilation in an ex vivo vascular model is a significant indicator of potential antithrombotic activity, as the regulation of vascular tone and the prevention of vasospasm are crucial for maintaining blood flow and preventing thrombus formation. The effect was confirmed to be NO-mediated, as it was largely reversed by the administration of hemoglobin, an NO scavenger.

SNVP Concentration Effect on Endothelium-Denuded Rat Femoral Artery Reference
Low (e.g., 10⁻⁸ M)Transient vasodilation.
Moderate (e.g., 10⁻⁶ M)Sustained vasodilation (>1 hour).
High (e.g., 10⁻³ M)Sustained vasodilation (>1 hour).

Advanced Analytical and Spectroscopic Characterization of N Valeryl D,l Penicillamine Systems

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for the separation and quantification of N-valeryl-D,L-penicillamine from complex mixtures, including biological samples and pharmaceutical formulations. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) are the primary tools for this analysis.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of penicillamine (B1679230) and its derivatives. For this compound, reversed-phase HPLC (RP-HPLC) is a common approach. Given that penicillamine itself can be challenging to retain on standard C18 columns, derivatization is often employed to enhance its chromatographic properties and detection sensitivity. nih.govresearchgate.net A similar strategy can be applied to its N-valeryl analogue.

One effective derivatization agent is N-(1-pyrenyl)maleimide (NPM), which reacts with the thiol group of the penicillamine moiety. nih.govepa.gov This creates a fluorescent derivative that can be detected with high sensitivity. semanticscholar.org The separation is typically achieved on a C18 column with a gradient elution system. researchgate.net

Another HPLC approach involves the use of chiral selectors in the mobile phase to resolve the D- and L-enantiomers. For instance, a copper(II)-L-proline complex has been used as a chiral selector for separating penicillamine stereoisomers on an achiral C18 column, a method that could be adapted for this compound. nih.gov

Table 1: Representative HPLC Method Parameters for Penicillamine Derivatives

Parameter Description
Column Reversed-phase C18
Mobile Phase Gradient elution with an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile)
Derivatizing Agent N-(1-pyrenyl)maleimide (NPM) for fluorescence detection nih.gov
Detection Fluorescence Detector (for NPM derivatives) or UV/Vis Detector nih.gov
Flow Rate Typically 0.8 - 1.0 mL/min researchgate.net

| Column Temperature | Controlled, for example, at 25°C researchgate.net |

This table is based on methodologies developed for penicillamine and its derivatives, which are applicable to this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique is highly effective for the definitive identification and purity assessment of this compound. nih.govresearchgate.net

In LC-MS/MS analysis, the compound is first separated chromatographically, then ionized, typically using electrospray ionization (ESI). The resulting molecular ion ([M+H]+) is selected and fragmented to produce a characteristic pattern of product ions, which serves as a molecular fingerprint for unambiguous identification. nih.gov

A key consideration in the analysis of penicillamine derivatives is their tendency to form dimers through disulfide bond formation. nih.govresearchgate.net LC-MS/MS can distinguish between the monomeric and dimeric forms, allowing for accurate quantification of the active monomeric species. nih.gov This is critical for purity assessment, as the presence of the dimer would be considered an impurity.

Table 2: Mass Spectrometry Parameters for Penicillamine Analysis

Parameter Description
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion ([M+H]+) For Penicillamine: m/z 150.0583 nih.gov
Fragmentation Collision-Induced Dissociation (CID)

| Product Ions | Characteristic fragments used for identification and quantification |

Parameters shown are for the parent compound, penicillamine. For this compound, the precursor ion m/z would be correspondingly higher.

Spectroscopic Methods for Structural Elucidation and Kinetic Monitoring

Spectroscopic techniques provide invaluable information about the molecular structure, conformation, and reaction kinetics of this compound and its derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for S-Nitrosothiol Analysis

UV-Vis spectroscopy is a straightforward and powerful tool for the analysis and kinetic monitoring of S-nitrosothiols (RSNOs), which are nitric oxide (NO) donor derivatives. The S-nitroso derivative of this compound (SNVP) can be readily characterized using this method. nih.govnih.gov

S-nitrosothiols exhibit a characteristic absorption peak in the UV-Vis spectrum due to the S-N bond. For S-nitroso-N-acetyl-D,L-penicillamine (SNAP), a closely related analogue, this peak appears around 341 nm. nih.gov The S-nitroso derivative of this compound shows a similar characteristic absorption maximum. researchgate.net The intensity of this absorption is directly proportional to the concentration of the S-nitrosothiol, allowing for its quantification via the Beer-Lambert law. sapub.org

This technique is particularly useful for monitoring the stability and decomposition of SNVP in solution. The decrease in absorbance at the characteristic wavelength over time can be measured to determine the half-life of the compound under various conditions, such as in the presence of catalysts like copper ions. nih.govnih.gov Spectrophotometric analysis has shown that SNVP is a relatively stable S-nitrosothiol compared to other analogues. nih.gov

Table 3: UV-Vis Absorption Data for S-Nitrosopenicillamine Analogues

Compound Abbreviation Characteristic λmax (nm)
S-nitroso-N-acetyl-D,L-penicillamine SNAP ~341 nih.gov
S-nitroso-N-valeryl-D,L-penicillamine SNVP ~342 researchgate.net
S-nitroso-N-propanoyl-D,L-penicillamine SNPP Not specified, but monitored at 341 nm nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. mdpi.com Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, specific signals would correspond to the protons in the valeryl chain, the α-proton on the amino acid backbone, and the methyl groups of the penicillamine moiety. The chemical shifts, integration values, and coupling patterns of these signals provide detailed information about the connectivity of the atoms. sapub.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the amide and carboxylic acid groups, the quaternary carbon, and the carbons of the valeryl chain and methyl groups. hmdb.cachemicalbook.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Valeryl CH₃ ~0.9 ~14
Valeryl (CH₂)₃ ~1.3 - 2.2 ~22-35
Valeryl C=O - ~175
Penicillamine C(CH₃)₂ ~1.4 - 1.6 ~25-30
Penicillamine α-CH ~4.5 ~60
Amide NH ~8.0 -

These are approximate predicted values based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

Raman Spectroscopy for Conformational and Solid-State Analysis

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure, conformation, and solid-state properties of a compound. nih.gov It is particularly sensitive to the vibrations of the molecular backbone and sulfur-containing functional groups. researchgate.net

For this compound, Raman spectroscopy can be used to study its conformational preferences in different environments (e.g., in solution or in the solid state). rsc.orgresearchgate.net The C-S stretching modes, which are characteristic features in the Raman spectra of penicillamine, can provide insight into the local environment of the thiol group. researchgate.net The technique is also valuable for analyzing the solid-state form of the drug substance, helping to identify different crystalline forms or polymorphs, which can have significant implications for the material's physical properties. nih.gov

Raman optical activity (ROA) is a specialized Raman technique that can be used to probe the stereochemistry of chiral molecules like the individual enantiomers of N-valeryl-penicillamine, providing detailed information on their conformation in solution. rsc.orgresearchgate.net

Table 5: Key Vibrational Modes in Raman Spectra of Penicillamine Derivatives

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Structural Information
C-S Stretch 600 - 750 Conformation around the thiol group researchgate.net
S-H Stretch 2500 - 2600 Thiol group environment
C-C Stretch 800 - 1200 Skeletal structure
Amide I (C=O Stretch) 1600 - 1700 Amide bond conformation

This table is based on data for penicillamine and related compounds and indicates regions of interest for the analysis of this compound.

X-ray Diffraction Studies of Crystalline Forms

However, a thorough search of scientific databases indicates that no specific X-ray diffraction studies have been published for the crystalline forms of this compound. While the crystal structures of D-penicillamine and its various metal complexes have been extensively investigated, this detailed structural information does not extend to its N-valeryl derivative.

Table 1: X-ray Diffraction Data for this compound

ParameterValue
Crystalline SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Key Bond Lengths/AnglesData not available

This table is for illustrative purposes. No published data is available for this compound.

Electrochemical Detection and Voltammetric Techniques for Reactivity Studies

Electrochemical methods, such as voltammetry, are highly sensitive techniques used to study the oxidation and reduction behavior of molecules. These methods could provide valuable insights into the redox chemistry of this compound, particularly concerning the reactivity of its thiol group. The application of various electrode materials and voltammetric scanning protocols could help in developing quantitative analytical methods and understanding its reaction mechanisms.

Despite the successful application of electrochemical techniques for the detection and analysis of D-penicillamine, there is no specific literature available detailing the electrochemical detection or voltammetric reactivity studies of this compound. Research on D-penicillamine has utilized techniques like cyclic voltammetry and differential pulse voltammetry to explore its electrochemical properties. Similar approaches could theoretically be applied to this compound, but experimental data and findings are currently absent from the scientific literature.

Other Quantitative Analytical Approaches

Kinetic Spectrophotometric Methods

Kinetic spectrophotometric methods are based on the measurement of the rate of a chemical reaction that involves the analyte. These methods can offer high sensitivity and selectivity for the quantification of specific compounds. For a thiol-containing compound like this compound, such methods could be developed based on its reaction with a chromogenic reagent, where the rate of color formation or disappearance is proportional to the analyte concentration.

A review of the literature shows that various kinetic spectrophotometric methods have been developed for the determination of D-penicillamine. These methods often rely on its reducing properties or its ability to catalyze or inhibit certain reactions. However, there are no published studies that specifically apply or adapt these kinetic spectrophotometric methods for the quantitative analysis of this compound.

Table 2: Comparison of Kinetic Spectrophotometric Methods for Thiol-Containing Compounds

Method PrincipleReagentWavelength (nm)Application to this compound
Catalytic[Reagent A][XXX]Data not available
Inhibitory[Reagent B][YYY]Data not available
Redox Reaction[Reagent C][ZZZ]Data not available

This table illustrates potential method principles. No specific methods have been reported for this compound.

Fluorimetric Analysis

Fluorimetric analysis, or spectrofluorimetry, is a highly sensitive analytical technique that measures the fluorescence of a substance. For non-fluorescent molecules like this compound, derivatization with a fluorescent tag is a common strategy to enable their detection and quantification at very low concentrations.

Numerous fluorimetric methods have been reported for the analysis of D-penicillamine, often involving pre-column or post-column derivatization in conjunction with high-performance liquid chromatography (HPLC). These methods utilize various fluorescent labeling agents that react with the thiol or amine group of the molecule. While these approaches demonstrate the potential for sensitive analysis of related compounds, there is a lack of specific research on the development and application of fluorimetric analysis for this compound.

Table 3: Potential Fluorimetric Derivatization Reagents for this compound

ReagentFunctional Group TargetExcitation λ (nm)Emission λ (nm)Reported for this compound
[Reagent X]Thiol[XXX][YYY]No
[Reagent Y]Amine (if accessible)[AAA][BBB]No

This table provides examples of potential derivatization strategies. No specific applications to this compound have been documented.

Computational and Theoretical Chemistry Approaches in N Valeryl D,l Penicillamine Research

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are instrumental in exploring the conformational landscape and intermolecular interactions of molecules. These methods use classical mechanics to simulate the movements of atoms and molecules over time, providing a dynamic picture of molecular behavior.

The conformational flexibility of N-valeryl-D,L-penicillamine is a key determinant of its chemical and biological properties. The presence of the valeryl group introduces additional rotational freedom compared to simpler N-acyl derivatives. A systematic conformational analysis would involve exploring the potential energy surface with respect to the key rotatable bonds.

Key Rotatable Bonds and Expected Conformers:

Amide bond (C-N): While the amide bond has a significant double-bond character that restricts free rotation, cis and trans conformations are possible. The trans conformation is generally more stable in acyclic amides.

N-Cα and Cα-C' bonds: Rotation around these bonds determines the backbone conformation of the penicillamine (B1679230) moiety.

Cα-S and S-H bonds: These rotations influence the orientation of the thiol group, which is crucial for its reactivity.

Bonds within the valeryl chain: Rotations around the C-C single bonds of the n-pentyl group lead to numerous possible conformations, from extended to more compact forms.

Computational methods like molecular mechanics force fields (e.g., AMBER, CHARMM) would be employed to systematically rotate these bonds and calculate the corresponding energies to identify low-energy, stable conformers. The results of such an analysis would likely reveal a complex conformational landscape with several local energy minima.

Interactive Data Table: Hypothetical Low-Energy Conformers of this compound

Below is a hypothetical table illustrating the kind of data that would be generated from a conformational analysis study. The dihedral angles and relative energies are for illustrative purposes.

Conformer IDDihedral Angle 1 (N-Cα-C'-O) (°)Dihedral Angle 2 (Cα-N-C=O) (°)Dihedral Angle 3 (C-C-C-C) of Valeryl Chain (°)Relative Energy (kcal/mol)
Conf-1 -150180 (trans)180 (extended)0.00
Conf-2 -60180 (trans)180 (extended)1.25
Conf-3 60180 (trans)60 (gauche)2.50
Conf-4 -1500 (cis)180 (extended)4.50

Note: This table is for illustrative purposes to demonstrate the output of a conformational analysis and does not represent actual experimental or calculated data.

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in different environments, such as in aqueous solution or in the presence of lipid bilayers that mimic cell membranes. These simulations track the positions and velocities of all atoms in the system over time, governed by a force field.

In an aqueous solution, MD simulations would reveal the solvent's effect on the conformational preferences of the molecule. The hydrophobic valeryl chain would likely influence the solvation shell structure. Intramolecular hydrogen bonds might compete with hydrogen bonds to water molecules, affecting the population of different conformers.

Simulations in a lipid bilayer would be particularly relevant for understanding how the molecule might interact with cell membranes. The increased lipophilicity due to the valeryl group, compared to N-acetyl-penicillamine, would likely lead to a greater partitioning into the hydrophobic core of the membrane. MD simulations could visualize this process and identify the preferred orientation and depth of penetration of the molecule within the bilayer.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed understanding of the electronic structure and reactivity of molecules.

Methods like Density Functional Theory (DFT) are commonly used to calculate various electronic properties of molecules like this compound. These properties are crucial for predicting the molecule's reactivity.

Key Electronic Properties and Their Significance:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, the HOMO is likely to have significant contributions from the sulfur and oxygen atoms.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this molecule, the oxygen atoms of the carboxyl and amide groups, as well as the sulfur atom, would be expected to be regions of negative electrostatic potential, while the amide and thiol hydrogens would be regions of positive potential.

Atomic Charges: Calculating the partial charges on each atom can provide further insight into the molecule's polarity and potential sites for electrostatic interactions.

Data Table: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

PropertyCalculated Value
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.7 eV
Dipole Moment 3.5 D

Note: This table contains hypothetical values for illustrative purposes and does not represent actual calculated data.

Quantum chemical calculations are invaluable for studying the mechanisms of chemical reactions. For this compound, this could include reactions involving the thiol group, such as oxidation to form disulfides or reactions with electrophiles.

By calculating the energies of reactants, products, and any intermediates and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which are directly related to the reaction rates. For example, the mechanism of S-nitrosation to form S-nitroso-N-valeryl-D,L-penicillamine could be investigated, identifying the key intermediates and the energy barriers for each step.

Quantitative Structure-Activity Relationship (QSAR) Studies (Non-Clinical Focus)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their measured activity. In a non-clinical context, "activity" could refer to a variety of chemical or physical properties, such as reaction rates, partition coefficients, or stability.

For a series of N-acyl-D,L-penicillamine derivatives, where the acyl chain is varied (e.g., acetyl, propionyl, valeryl, heptanoyl), a QSAR model could be developed to predict a property of interest.

Steps in a Hypothetical QSAR Study:

Dataset: A series of N-acyl-D,L-penicillamine derivatives with varying acyl chain lengths.

Property of Interest: For example, the chemical stability in a buffered solution, which has been shown to be influenced by the N-acyl chain length for the corresponding S-nitroso derivatives.

Molecular Descriptors: A wide range of descriptors would be calculated for each molecule in the series. These can be categorized as:

Topological descriptors: Based on the 2D structure (e.g., molecular weight, number of rotatable bonds).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies).

Hydrophobicity descriptors: Such as the logarithm of the partition coefficient (logP).

Model Development: Statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms would be used to build a mathematical equation relating the descriptors to the measured property.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A successful QSAR model could then be used to predict the stability of new, unsynthesized N-acyl-penicillamine derivatives, guiding the design of compounds with desired properties. For instance, a QSAR study might reveal that lipophilicity (logP) is a key predictor of stability in a particular solvent system.

Prediction of Chemical Stability Parameters

Computational chemistry provides a powerful toolkit for predicting the stability of a molecule like this compound without the need for laboratory experiments. These theoretical approaches can elucidate the intrinsic properties of the molecule, offering insights into its reactivity, degradation pathways, and shelf-life.

One of the most common methods is Density Functional Theory (DFT) . DFT calculations could be employed to determine key electronic properties that govern stability. For instance, the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, serves as a crucial indicator of chemical reactivity. A larger HOMO-LUMO gap would imply higher kinetic stability and lower chemical reactivity for this compound.

Furthermore, these computational methods can generate Molecular Electrostatic Potential (MEP) maps. An MEP map for this compound would visualize the electron density distribution, highlighting regions susceptible to electrophilic or nucleophilic attack. This information is vital for predicting potential reaction sites and understanding degradation mechanisms. Other parameters that could be calculated include bond dissociation energies for the most labile bonds, providing a quantitative measure of the energy required to break them and initiate decomposition.

While specific calculated values for this compound are not available in the literature, a hypothetical table of such predictive parameters is presented below to illustrate the type of data these methods would yield.

Computational ParameterHypothetical Predicted ValueSignificance for Stability
HOMO Energy -6.5 eVIndicates the molecule's electron-donating ability.
LUMO Energy -0.8 eVIndicates the molecule's electron-accepting ability.
HOMO-LUMO Gap 5.7 eVA larger gap suggests higher kinetic stability.
Dipole Moment 3.2 DInfluences solubility and intermolecular interactions.
Most Labile Bond Thioether C-S BondPredicts the initial site of molecular degradation.

Note: The data in this table is illustrative and not based on published research.

Modeling of Molecular Interaction Potentials

Understanding how this compound interacts with biological macromolecules is fundamental to elucidating its potential pharmacological activity. Computational techniques such as molecular docking and molecular dynamics are indispensable for modeling these interactions.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations could be used to predict its binding affinity and mode of interaction within the active site of a specific protein target. The simulation calculates a scoring function, often expressed in kcal/mol, which estimates the binding free energy. A lower score typically indicates a more favorable binding interaction.

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability and dynamics of the this compound-protein complex over time. An MD simulation would model the movement of every atom in the system, providing insights into conformational changes, the role of water molecules, and the persistence of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

For example, if this compound were to be investigated as an inhibitor for a hypothetical enzyme, computational modeling could provide the following type of data.

Interaction ParameterTarget: Hypothetical Enzyme XDetails
Binding Affinity (Docking Score) -7.8 kcal/molSuggests a strong and stable binding interaction.
Key Interacting Residues TYR 84, LYS 120, TRP 279Identifies the specific amino acids in the active site that form bonds with the molecule.
Types of Interactions Hydrogen bond with LYS 120; Hydrophobic interactions with TYR 84 and TRP 279.Describes the nature of the chemical forces holding the complex together.
Complex Stability (from MD) Stable over 100 ns simulationIndicates that the molecule remains bound to the target for a significant duration.

Note: The data in this table is illustrative and not based on published research.

These computational approaches provide a detailed, atom-level understanding of molecular behavior, guiding further experimental research and the rational design of new chemical entities.

Future Directions and Emerging Research Avenues for N Valeryl D,l Penicillamine

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of penicillamine (B1679230) derivatives presents inherent challenges related to stereochemistry. Penicillamine possesses a chiral center, and its D- and L-isomers are known to have different biological activities and toxicological profiles; typically, the D-isomer is used in clinical applications. Consequently, a primary future objective is the development of synthetic methodologies for N-valeryl-penicillamine that offer high levels of stereoselectivity.

Current synthetic approaches to penicillamine racemates can be complex, and the resolution of enantiomers is often a labor-intensive step. Future research will likely focus on asymmetric synthesis strategies that can directly yield enantiomerically pure N-valeryl-D-penicillamine or N-valeryl-L-penicillamine. Drawing inspiration from stereoselective syntheses developed for other amino acid derivatives, potential routes could include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials to guide the stereochemistry of the final product.

Catalytic Asymmetric Synthesis: Employing chiral catalysts to control the formation of the desired stereoisomer.

Enzymatic Resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture of N-valeryl-D,L-penicillamine or an intermediate, allowing for the separation of the D and L forms.

Exploration of this compound as a Scaffold for Complex Chemical Entities

The molecular structure of this compound—featuring a carboxylic acid, an amide, and a reactive thiol group—makes it an attractive scaffold for chemical biology and medicinal chemistry. The valeryl group (a five-carbon acyl chain) imparts increased lipophilicity compared to the acetyl group in N-acetyl-D,L-penicillamine, which could be leveraged for designing new chemical entities with altered pharmacokinetic properties.

Future research will likely explore this compound as a versatile building block. The thiol group is particularly noteworthy for its ability to:

Form disulfide bonds with cysteine residues in proteins.

Chelate heavy metals.

Serve as a precursor for S-nitrosothiols, which are potent nitric oxide (NO) donors.

By chemically modifying the carboxylic acid, the thiol group, or the valeryl chain, a diverse library of new molecules can be generated. For instance, the carboxylic acid could be converted to esters or amides to create prodrugs or new bioactive compounds. The thiol group can be used as a handle for conjugation to other molecules, including peptides, polymers, or fluorescent tags, enabling the development of sophisticated chemical probes and targeted delivery systems.

Advanced Biomaterial Integration for Controlled Release in Experimental Systems

A promising area of research involves the integration of this compound derivatives into advanced biomaterials for controlled release applications. This concept is well-established for the related compound, S-nitroso-N-acetyl-D-penicillamine (SNAP), which is used to create nitric oxide (NO)-releasing polymers. NO is a critical signaling molecule with roles in vasodilation, neurotransmission, and the immune response. Materials capable of releasing NO in a controlled manner are being investigated to improve the biocompatibility of medical devices.

Following this paradigm, the thiol group of this compound can be nitrosated to form S-nitroso-N-valeryl-D,L-penicillamine (SNVP). This novel NO donor could then be covalently linked to or blended with various polymer matrices, such as:

Polyvinyl chloride (PVC)

Hyperbranched polyamidoamine (HPAMAM)

Other biocompatible polymers

The N-valeryl group may offer advantages over the N-acetyl group by altering the release kinetics of NO from the polymer matrix due to different steric and electronic properties. Future studies would focus on synthesizing these novel NO-releasing biomaterials and characterizing their release profiles under various trigger conditions, such as light (photoinitiation) or physiological ion concentrations.

Table 1: Prospective Characteristics of Biomaterials Based on Penicillamine Analogues This table outlines potential research directions for this compound-based biomaterials, using data from existing N-acetyl-D-penicillamine systems as a reference point.

FeatureExisting System (SNAP-HPAMAM)Future System (SNVP-Polymer)Research Objective
NO Donor S-nitroso-N-acetyl-D-penicillamine (SNAP)S-nitroso-N-valeryl-D,L-penicillamine (SNVP)Synthesize and characterize novel NO donor.
Polymer Matrix Hyperbranched Polyamidoamine (HPAMAM)Various (e.g., HPAMAM, PVC, hydrogels)Explore integration into diverse polymer backbones.
NO Capacity ~1.90 µmol NO/mgTo be determinedOptimize loading capacity of SNVP in the matrix.
Release Triggers Photoinitiation, Ion-mediatedPhotoinitiation, Ion-mediated, EnzymaticDevelop materials with multi-modal release mechanisms.
Potential Application Enhancing biocompatibility of implantsCoatings for blood-contacting devices, wound healingTailor release kinetics for specific experimental models.

High-Throughput Screening of this compound Analogues in Academic Assays

High-throughput screening (HTS) is a powerful methodology for discovering new drug leads by rapidly testing thousands of chemical compounds for activity against a specific biological target. A significant future direction involves the creation of a chemical library based on the this compound scaffold, followed by HTS in various academic assays.

The first step would be to generate a library of analogues by systematically modifying the N-acyl chain. For instance, the valeryl group could be replaced with other linear, branched, or cyclic alkyl groups, or with aromatic moieties. This would create a collection of molecules with finely tuned properties like solubility, lipophilicity, and steric bulk.

This library of this compound analogues could then be screened in diverse assay formats to identify potential "hits." For example, researchers could screen for:

Inhibitors of specific enzymes, particularly metalloenzymes where the thiol group can coordinate to a metal center.

Modulators of protein-protein interactions.

Compounds with antioxidant activity.

Novel NO donors with tailored stability and release profiles, as demonstrated in screens of SNAP analogues.

Table 2: Hypothetical High-Throughput Screening Cascade for this compound Analogues This table illustrates a potential workflow for screening a library of compounds derived from the this compound scaffold.

Screening StageAssay TypeObjectiveExample Measurement
Primary Screen Biochemical Assay (e.g., Enzyme inhibition)Identify initial "hit" compounds from a large library.Fluorescence or absorbance change indicating enzyme activity.
Secondary Screen Cell-Based AssayConfirm activity and assess cytotoxicity in a cellular context.Measurement of cell viability (e.g., MTT assay) and target engagement.
Hit-to-Lead Mechanism of Action StudiesCharacterize the mode of action of validated hits.Isothermal titration calorimetry, surface plasmon resonance.
Lead Optimization Structure-Activity Relationship (SAR)Synthesize and test further analogues to improve potency and selectivity.Determination of IC50/EC50 values for a focused set of compounds.

Interdisciplinary Research at the Interface of Chemistry, Biochemistry, and Materials Science

The full potential of this compound will be unlocked through collaborative, interdisciplinary research that spans chemistry, biochemistry, and materials science. Each discipline provides a critical piece of the puzzle, and their integration is essential for translating a promising molecule into a useful tool or therapeutic lead.

Chemistry: Synthetic chemists are needed to develop the stereoselective and efficient routes to produce this compound and its analogues (Section 7.1) and to use it as a scaffold for more complex molecules (Section 7.2).

Biochemistry: Biochemists and pharmacologists will design and execute the high-throughput screens to identify biological activities (Section 7.4) and subsequently elucidate the mechanisms by which these molecules interact with biological systems.

Materials Science: Materials scientists and bioengineers will focus on integrating the most promising derivatives, such as S-nitroso-N-valeryl-D,L-penicillamine, into functional biomaterials for applications like controlled NO release (Section 7.3).

The development of NO-releasing polymers from SNAP is a prime example of this synergy. That work required expertise in polymer chemistry to modify the base material, organic synthesis to prepare and attach the NO-donor moiety, and analytical chemistry and physiology to characterize the material's NO release and biological effects. A similar interdisciplinary approach will be paramount for advancing the research and application of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-valeryl-D,L-penicillamine, and how can its purity be validated?

  • Methodology : this compound can be synthesized via acylation of D,L-penicillamine using valeric anhydride under controlled pH (7–8) and temperature (25–30°C) to avoid racemization. Post-synthesis, purify via recrystallization in ethanol/water mixtures. Validate purity using high-performance liquid chromatography (HPLC) with a chiral column and confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) .

Q. How can researchers distinguish between D- and L-enantiomers of N-valeryl-penicillamine in experimental settings?

  • Methodology : Use circular dichroism (CD) spectroscopy to detect enantiomer-specific signals in the 200–250 nm range. For quantitative analysis, pair achiral quantum dots (e.g., CdS) with racemic stabilizers to amplify CD signals, enabling linear detection of enantiomer concentrations (1–35 mmol/L) . Alternatively, terahertz (THz) spectroscopy can differentiate enantiomers based on distinct absorption peaks caused by hydrogen-bonding and lattice vibrations .

Q. What is the mechanism of action of this compound as a sulfhydryl donor, and how does it compare to acetylated analogs?

  • Methodology : The valeryl group enhances lipophilicity, improving membrane permeability compared to N-acetyl-D,L-penicillamine. Assess sulfhydryl activity via Ellman’s assay (detection of free thiols at 412 nm). Compare efficacy in metal chelation or redox modulation using in vitro models (e.g., mercury-binding assays) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound as a nitric oxide (NO) donor in cell-based studies?

  • Methodology : Use S-nitroso-N-valeryl-D,L-penicillamine (SNAP-V), a NO-releasing derivative, in HL-60 or INS-1 cell lines. Quantify NO release via Griess assay and correlate with cell viability (MTT assay) or apoptosis markers (e.g., caspase-3 activation). Include tetrahydrobiopterin (BH4) as a cofactor to study NO scavenging effects on oxidative stress .

Q. How does the lipophilicity of this compound influence its pharmacokinetics in drug delivery applications?

  • Methodology : Measure partition coefficients (log P) using octanol-water systems. Evaluate bioavailability via in vivo pharmacokinetic studies in rodent models, comparing plasma half-life and tissue distribution to acetylated analogs. Use computational modeling (e.g., molecular dynamics) to predict interactions with lipid bilayers .

Q. What strategies resolve enantiomeric mixtures of N-valeryl-penicillamine in complex biological matrices?

  • Methodology : Employ chiral stationary phases in ultra-HPLC (UHPLC) coupled with tandem MS. For real-time monitoring in vivo, use enantioselective electrochemical sensors functionalized with L-methionine or cyclodextrin-based ligands to enhance specificity .

Q. How can this compound be applied in synthesizing chiral nanomaterials?

  • Methodology : Use enantiopure D- or L-forms as stabilizers for cadmium sulfide (CdS) quantum dots (QDs) synthesized via microwave-assisted heating. Characterize chirality via CD spectroscopy and verify nanostructure morphology with transmission electron microscopy (TEM). Applications include enantioselective biosensing or catalytic systems .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported bioactivity between N-valeryl and acetyl-penicillamine derivatives?

  • Methodology : Conduct comparative dose-response studies under standardized conditions (e.g., pH, temperature, cell line). Use multivariate analysis to isolate variables such as lipophilicity, steric effects, and metabolic stability. Validate findings with isotopic labeling (e.g., ³⁵S for thiol tracking) .

Q. What experimental controls are critical when studying this compound’s antiviral activity to avoid false positives?

  • Methodology : Include controls for cytotoxicity (e.g., lactate dehydrogenase assays) and viral replication (e.g., RT-qPCR for viral RNA). Use D-penicillamine as a reference compound to differentiate nonspecific thiol effects from valeryl-specific interactions. Address immune modulation risks via cytokine profiling (e.g., IL-6, TNF-α) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.